molecular formula C16H18N2O6S2 B15110462 4-{[(2Z)-3-(3-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-4-oxobutanoic acid

4-{[(2Z)-3-(3-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-4-oxobutanoic acid

Cat. No.: B15110462
M. Wt: 398.5 g/mol
InChI Key: XHKPOVXZQQQNEJ-UHFFFAOYSA-N
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Description

This compound belongs to a class of heterocyclic derivatives featuring a fused tetrahydrothieno[3,4-d][1,3]thiazole core with a 5,5-dioxide moiety. The Z-configuration of the imine group and the 3-methoxyphenyl substituent contribute to its stereochemical and electronic uniqueness.

Properties

Molecular Formula

C16H18N2O6S2

Molecular Weight

398.5 g/mol

IUPAC Name

4-[[3-(3-methoxyphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]amino]-4-oxobutanoic acid

InChI

InChI=1S/C16H18N2O6S2/c1-24-11-4-2-3-10(7-11)18-12-8-26(22,23)9-13(12)25-16(18)17-14(19)5-6-15(20)21/h2-4,7,12-13H,5-6,8-9H2,1H3,(H,20,21)

InChI Key

XHKPOVXZQQQNEJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2C3CS(=O)(=O)CC3SC2=NC(=O)CCC(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of 4-{[(2Z)-3-(3-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-4-oxobutanoic acid typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thiazole ring, followed by the introduction of the methoxyphenyl group and the oxobutanoic acid moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimized reaction conditions and the use of continuous flow reactors to enhance yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the methoxyphenyl group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles.

Scientific Research Applications

4-{[(2Z)-3-(3-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-4-oxobutanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of Key Analogs

Compound Name Core Structure Substituents/Modifications Biological Activity Key References
Target Compound: 4-{[(2Z)-3-(3-Methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-... Tetrahydrothieno[3,4-d]thiazole 3-Methoxyphenyl; 5,5-dioxide; 4-oxobutanoic acid Not reported (hypothesized: anti-inflammatory/anticancer) -
(Z)-2-((5-Benzylidene-4-oxo-4,5-dihydrothiazol-2-yl)amino)-3-(4-hydroxyphenyl)propanoic acid (6k) Thiazol-4(5H)-one Benzylidene; 4-hydroxyphenyl; propanoic acid Anticancer (IC₅₀: 12 µM)
(Z)-2-((5-(3-Fluorobenzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)amino)-3-hydroxybutanoic acid (6l) Thiazol-4(5H)-one 3-Fluorobenzylidene; 3-hydroxybutanoic acid Anticancer, antimicrobial
3-{(5Z)-5-Benzylidene-4-oxo-4,5-dihydro-1,3-thiazol-2-ylamino}propanoic acid (3a) Thiazol-4(5H)-one Benzylidene; phenyl; propanoic acid Enzyme inhibition (COX-2)
5-(Z)-(4-Methoxyphenyl)methylene-2-(4-methoxyphenyl)methylenehydrazono-4-thiazolidinone (5) Thiazolidinone Dual 4-methoxyphenyl groups; hydrazone Antifungal, cytotoxic

Key Structural and Functional Differences:

Core Heterocycle: The target compound’s tetrahydrothieno[3,4-d][1,3]thiazole core with a sulfone group (5,5-dioxide) distinguishes it from simpler thiazol-4(5H)-one or thiazolidinone analogs. The sulfone group increases polarity and may enhance binding to charged biological targets . In contrast, analogs like 6k and 6l feature a planar thiazol-4(5H)-one ring, which facilitates π-π stacking interactions with DNA or enzymes .

Substituent Effects: The 3-methoxyphenyl group in the target compound likely enhances lipophilicity compared to the 4-hydroxyphenyl or fluorobenzylidene groups in analogs . Methoxy groups are known to improve metabolic stability but may reduce aqueous solubility.

Biological Activity: Analogs with benzylidene substituents (e.g., 6k, 3a) show anticancer activity via topoisomerase inhibition or apoptosis induction . The target compound’s sulfone group may modulate similar pathways but with altered potency. Compounds like 5 (thiazolidinone derivatives) exhibit antifungal activity, suggesting the target compound’s thienothiazole core could expand its scope to infectious diseases .

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